Oral Bioavailability of Petunidin 3-O-arabinoside Exceeds That of Petunidin 3-O-glucoside in Rats
In a direct head-to-head comparison within the same in vivo study, Sprague-Dawley rats received a bilberry extract containing all three petunidin glycosides (400 mg kg⁻¹ orally; 153.2 mg kg⁻¹ as total anthocyanins). The plasma anthocyanin profile demonstrated that for the petunidin aglycone, arabinoside and galactoside exhibited higher bioavailability than glucoside, in contrast to the general pattern (galactoside > glucoside > arabinoside) observed for cyanidin and delphinidin [1]. The overall anthocyanin mixture bioavailability ranged from 0.61 % to 1.82 % [1]. This sugar-specific inversion for petunidin means that procurement of petunidin 3-O-arabinoside is scientifically justified when higher systemic exposure is desired relative to the commonly available petunidin 3-O-glucoside.
| Evidence Dimension | Oral bioavailability ranking for petunidin aglycone glycosides |
|---|---|
| Target Compound Data | Petunidin 3-O-arabinoside: higher bioavailability than petunidin 3-O-glucoside; comparable to petunidin 3-O-galactoside |
| Comparator Or Baseline | Petunidin 3-O-glucoside: lower bioavailability; Petunidin 3-O-galactoside: high bioavailability |
| Quantified Difference | Bioavailability ranking inverted: arabinoside ≈ galactoside > glucoside for petunidin (unlike cyanidin/delphinidin where galactoside > glucoside > arabinoside) |
| Conditions | Male Sprague-Dawley rats; single oral dose of bilberry extract (Bilberon 25, 400 mg kg⁻¹); plasma collected at 15 min to 4 h post-dose; HPLC quantitation |
Why This Matters
Higher oral bioavailability implies that a lower oral dose of petunidin 3-O-arabinoside may achieve equivalent systemic exposure compared to petunidin 3-O-glucoside, influencing both cost-efficiency in animal studies and translational potential.
- [1] Ichiyanagi T, Shida Y, Rahman MM, Hatano Y, Konishi T. Bioavailability and Tissue Distribution of Anthocyanins in Bilberry (Vaccinium myrtillus L.) Extract in Rats. J Agric Food Chem. 2006;54(18):6578-6587. doi:10.1021/jf0602370 View Source
